molecular formula C18H17Cl3N4 B1191551 Gyki 47261 dihydrochloride

Gyki 47261 dihydrochloride

Numéro de catalogue: B1191551
Poids moléculaire: 395.7 g/mol
Clé InChI: HUNSEMNKAFDVDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Gyki 47261 dihydrochloride plays a significant role in biochemical reactions by interacting with AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are involved in fast synaptic transmission in the central nervous system. By antagonizing these receptors, this compound inhibits excitatory neurotransmission, which can help in reducing seizures and providing neuroprotection . Additionally, this compound induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound can reduce excitotoxicity, which is a pathological process caused by excessive activation of glutamate receptors . This reduction in excitotoxicity can protect neurons from damage and death.

Molecular Mechanism

The mechanism of action of this compound involves its binding to AMPA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. By blocking this pathway, this compound reduces neuronal excitability and protects against excitotoxicity . Additionally, the induction of CYP2E1 by this compound can lead to increased metabolism of certain substrates, affecting their bioavailability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its neuroprotective and anticonvulsive effects in both in vitro and in vivo models . The duration of these effects can vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsive and neuroprotective effects without significant toxicity . At higher doses, this compound can cause adverse effects, including potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the induction of CYP2E1. This enzyme plays a crucial role in the metabolism of various drugs and endogenous compounds. By inducing CYP2E1, this compound can alter the metabolic flux and levels of certain metabolites . This interaction can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target receptors and enzymes, thereby modulating its biochemical and cellular effects .

Applications De Recherche Scientifique

AMPA Receptor Antagonism

Gyki 47261 dihydrochloride exhibits a high affinity for AMPA receptors, with an IC50 value of 2.5 μM. Its ability to inhibit AMPA receptor-mediated currents has been demonstrated in isolated cerebellar Purkinje cells, making it a valuable tool for studying glutamatergic signaling pathways in the brain .

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. In models of transient focal ischemia in rats, administration of Gyki 47261 significantly reduced infarct size by approximately 62.3% to 67.4% . This suggests its potential utility in conditions characterized by excitotoxicity and neuronal damage.

Treatment of Parkinson's Disease

In animal models of Parkinson's disease, Gyki 47261 has been shown to alleviate levodopa-induced motor complications. The combination of Gyki 47261 with other compounds such as MK-801 resulted in normalization of response shortening induced by levodopa, indicating its promise as an adjunct therapy for managing motor symptoms in Parkinson's patients .

Cytochrome P450 Induction

This compound has been identified as a potent inducer of cytochrome P450 enzyme CYP2E1 in both rat and human hepatocytes. It was found to enhance the activity of CYP2E1 more effectively than traditional inducers like imidazole, suggesting its potential role in drug metabolism studies and toxicological assessments .

Case Study: Neuroprotective Mechanisms

In a study investigating the neuroprotective mechanisms of Gyki 47261, researchers administered the compound to rats subjected to ischemic injury. Results indicated a significant reduction in neuronal death and improved functional outcomes compared to control groups, highlighting its therapeutic potential in stroke .

Case Study: Motor Function Improvement

Another case study explored the effects of Gyki 47261 on motor function in mice with induced tremors via oxotremorine administration. The findings revealed that Gyki 47261 effectively reduced tremor severity, demonstrating its potential application in treating movement disorders .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
NeuropharmacologyAMPA receptor antagonismInhibits AMPA-mediated currents; IC50 = 2.5 μM
NeuroprotectionStroke modelsReduces infarct size by 62.3% - 67.4%
Parkinson's DiseaseAlleviation of levodopa-induced complicationsNormalizes response shortening with MK-801
ToxicologyCYP2E1 inductionMore effective than imidazole; enhances enzyme activity

Comparaison Avec Des Composés Similaires

Le dihydrochlorure de GYKI 47261 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’antagoniste des récepteurs AMPA. Les composés similaires comprennent :

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs activités et applications spécifiques .

Activité Biologique

Gyki 47261 dihydrochloride is a selective and non-competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate receptors that play a crucial role in fast synaptic transmission within the central nervous system. This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C18H15ClN4·2HCl
  • Molecular Weight : 395.71 g/mol
  • CAS Number : 220445-20-5

Gyki 47261 exerts its pharmacological effects primarily through the antagonism of AMPA receptors. By blocking these receptors, Gyki 47261 inhibits excitatory neurotransmission, which may contribute to its neuroprotective effects. The compound demonstrates an IC50 value of approximately 2.5 μM , indicating its potency in inhibiting AMPA receptor-mediated currents .

In Vitro Studies

  • AMPA Receptor Antagonism :
    • In isolated cerebellar Purkinje cells, Gyki 47261 (10 μM) effectively inhibited currents induced by kainate or AMPA in a non-competitive manner .
  • CYP2E1 Induction :
    • Gyki 47261 has been shown to significantly increase CYP2E1 activity in rat hepatocytes at concentrations of 10 μM, demonstrating its role as a potent inducer compared to other known inducers like imidazole .

In Vivo Studies

  • Neuroprotective Effects :
    • In models of transient focal ischemia in rats, administration of Gyki 47261 resulted in a reduction of infarct size by 62.3-67.4% , highlighting its potential as a neuroprotective agent .
  • Muscle Relaxant Effects :
    • In mouse models, Gyki 47261 exhibited muscle relaxant properties with effective doses ranging from 15.8 to 36.5 mg/kg .
  • Tremor Reduction :
    • The compound effectively reduced oxotremorine-induced tremors and inhibited MPTP-induced neurotoxicity in mice, suggesting its potential application in treating Parkinson's disease .
  • Dyskinesia Mitigation :
    • In primate studies, Gyki 47261 combined with amantadine reduced levodopa-induced dyskinesias by approximately 51% , indicating its relevance in managing side effects associated with Parkinson’s treatment .

Comparative Analysis with Other Compounds

CompoundMechanismIC50 ValueNotable Effects
Gyki 47261Non-competitive AMPA antagonist2.5 μMNeuroprotection, CYP2E1 induction
GYKI 52466AMPA receptor antagonistVariesSimilar but less selective
GYKI 53655AMPA receptor antagonistVariesDistinct pharmacological profiles

Case Studies and Research Findings

Several studies have explored the biological activity of Gyki 47261:

  • A study published in Frontiers in Nanomedicine highlighted the compound's role in modulating neuronal signaling pathways and reducing excitotoxicity, which is critical for understanding its therapeutic potential in neurodegenerative diseases .
  • Another investigation indicated that the induction of CYP2E1 by Gyki 47261 was primarily due to stabilization of the enzyme protein rather than increased transcription, suggesting a unique mechanism of action compared to other known inducers .

Propriétés

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNSEMNKAFDVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.